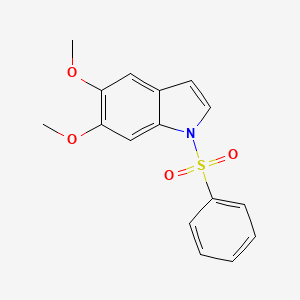

5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole

Description

Evolution and Significance of the Indole (B1671886) Nucleus in Chemical Sciences

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in nature, found in a plethora of natural products, including the essential amino acid tryptophan. This fundamental building block is integral to the structure of many biologically active compounds, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. The versatility of the indole ring, with its electron-rich nature and multiple sites for substitution, has made it a focal point for synthetic and medicinal chemists for over a century. Its ability to participate in various chemical reactions has led to the development of a vast library of indole derivatives with diverse pharmacological properties.

The significance of the indole nucleus extends across various fields of chemical sciences. In drug discovery, it serves as a pharmacophore for a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs. The unique electronic properties of the indole ring also make it a valuable component in materials science, where indole-containing polymers and dyes exhibit interesting photophysical characteristics.

Distinctive Features of Sulfonylated Indole Scaffolds

The introduction of a sulfonyl group, particularly a phenylsulfonyl group, onto the indole nitrogen atom significantly modifies the chemical and biological properties of the parent indole. This process, known as sulfonylation, results in an N-sulfonylated indole, a class of compounds with distinct features. The phenylsulfonyl group is strongly electron-withdrawing, which reduces the electron density of the indole ring system. This electronic modulation influences the reactivity of the indole, often directing further chemical modifications to specific positions on the indole scaffold.

From a medicinal chemistry perspective, the phenylsulfonyl moiety can enhance the metabolic stability of the compound and provide additional points of interaction with biological targets. The sulfonamide linkage is a common feature in many approved drugs, highlighting its importance in modulating pharmacokinetic and pharmacodynamic properties. In the context of the indole scaffold, the combination of the indole nucleus and the phenylsulfonyl group creates a unique chemical entity with the potential for novel biological activities.

Academic Research Focus on 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole

While extensive research has been conducted on various indole derivatives, academic studies focusing specifically on this compound are part of a broader exploration into the therapeutic potential of substituted indoles. This particular compound is often synthesized as a versatile intermediate for the creation of more complex molecules. The presence of the two methoxy (B1213986) groups at the 5 and 6 positions of the indole ring further influences its electronic properties and can provide specific interactions with biological macromolecules.

Research in this area often involves the synthesis of a series of related compounds to explore structure-activity relationships. For instance, derivatives of 1-(phenylsulfonyl)-1H-indole have been investigated as multifunctional ligands targeting various receptors and enzymes involved in neurodegenerative diseases like Alzheimer's disease. nih.gov While a dedicated body of literature on this compound itself is not extensive, its structural motifs are present in compounds that have been studied for their potential as 5-HT6 receptor antagonists and cholinesterase inhibitors. nih.gov

The synthesis of this compound typically involves the sulfonylation of 5,6-dimethoxyindole (B14739) with phenylsulfonyl chloride under basic conditions. The starting material, 5,6-dimethoxyindole, can be prepared through various synthetic routes, including copper-catalyzed cyclization reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₅NO₄S |

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | 1-(Benzenesulfonyl)-5,6-dimethoxy-1H-indole |

| Canonical SMILES | COC1=C(C=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)OC |

| InChI Key | UGWHIQRVGWUWLX-UHFFFAOYSA-N |

Data sourced from available chemical databases.

The academic interest in this compound lies in its potential as a scaffold for the development of novel therapeutic agents. The combination of the indole nucleus, the dimethoxy substitution pattern, and the phenylsulfonyl group provides a rich platform for chemical modification and biological evaluation. Future research will likely focus on the synthesis of derivatives of this compound and the detailed investigation of their biological activities to unlock their full therapeutic potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15NO4S |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-5,6-dimethoxyindole |

InChI |

InChI=1S/C16H15NO4S/c1-20-15-10-12-8-9-17(14(12)11-16(15)21-2)22(18,19)13-6-4-3-5-7-13/h3-11H,1-2H3 |

InChI Key |

UGWHIQRVGWUWLX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dimethoxy 1 Phenylsulfonyl 1h Indole and Its Analogues

Foundational Strategies for Indole (B1671886) Core Construction

The construction of the indole core is a well-established field in organic chemistry, with several named reactions providing reliable pathways to this heterocyclic system. These methods can be broadly categorized into classical and contemporary approaches, each with its own set of advantages and limitations, particularly when applied to the synthesis of highly functionalized indoles such as those bearing methoxy (B1213986) substituents.

Classical Approaches for Indole Ring Formation

Classical methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to construct the pyrrole (B145914) ring fused to a benzene (B151609) nucleus.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods for indole synthesis. nih.govwikipedia.orgthermofisher.commdpi.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone. wikipedia.orgmdpi.com

For the synthesis of 5,6-dimethoxy substituted indoles, a potential pathway would involve the reaction of 3,4-dimethoxyphenylhydrazine with a suitable carbonyl compound under acidic conditions. The presence of methoxy groups on the phenylhydrazine ring can influence the regioselectivity of the cyclization. Studies have shown that methoxy-substituted phenylhydrazones can exhibit unique reactivity in the Fischer indole synthesis, sometimes leading to "abnormal" products where cyclization occurs at a substituted position. nih.gov For instance, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone was found to yield an abnormal 6-chloroindole product as the major product along with the expected 7-methoxyindole. nih.gov Careful selection of the acid catalyst and reaction conditions is therefore crucial to control the outcome of the reaction and favor the formation of the desired 5,6-dimethoxyindole (B14739) core. Brønsted acids like HCl and H₂SO₄, as well as Lewis acids such as zinc chloride, are commonly employed as catalysts. wikipedia.org

Table 1: Illustrative Conditions for Fischer Indole Synthesis of Methoxy-Substituted Indoles

| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst | Solvent | Temperature (°C) | Product |

| 3,4-Dimethoxyphenylhydrazine | Pyruvic acid | Polyphosphoric acid | - | 100-120 | 5,6-Dimethoxyindole-2-carboxylic acid |

| 3,4-Dimethoxyphenylhydrazine | Acetone | Zinc chloride | Acetic acid | Reflux | 2-Methyl-5,6-dimethoxy-1H-indole |

| 3,4-Dimethoxyphenylhydrazine | Cyclohexanone | p-Toluenesulfonic acid | Toluene | Reflux | 1,2,3,4-Tetrahydro-6,7-dimethoxycarbazole |

This table presents hypothetical data based on established Fischer indole synthesis protocols.

The Bischler–Möhlau indole synthesis is another classical method that involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline derivative. drugfuture.comwikipedia.org This reaction proceeds via the formation of a 2-arylaminoketone intermediate, which then undergoes cyclization to form the indole ring. drugfuture.com

In the context of synthesizing 5,6-dimethoxyindoles, 3,4-dimethoxyaniline would serve as the aniline component. The reaction would be carried out with an appropriate α-haloketone, such as α-bromoacetophenone, to yield a 2-aryl-5,6-dimethoxyindole. The classical Bischler–Möhlau synthesis often requires harsh reaction conditions and can result in low yields. wikipedia.orgchemeurope.com However, recent modifications, including the use of microwave irradiation and catalysts like lithium bromide, have been developed to improve the efficiency of this method. wikipedia.orgchemeurope.com

Table 2: Representative Reaction Parameters for Bischler–Möhlau Synthesis

| Aniline Reactant | α-Haloketone Reactant | Catalyst/Conditions | Product |

| 3,4-Dimethoxyaniline | 2-Bromoacetophenone | Heat, excess aniline | 2-Phenyl-5,6-dimethoxy-1H-indole |

| 3,4-Dimethoxyaniline | 2-Chlorocyclohexanone | Microwave, LiBr | 1,2,3,4-Tetrahydro-6,7-dimethoxycarbazole |

This table is for illustrative purposes and based on the general principles of the Bischler–Möhlau indole synthesis.

The Hemetsberger–Knittel indole synthesis is a thermal or photochemical decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. synarchive.comwikipedia.org This method is particularly useful for the synthesis of indoles with specific substitution patterns. The starting azido-propenoic esters are typically prepared from the corresponding aromatic aldehyde. researchgate.net

For the preparation of a 5,6-dimethoxyindole derivative, 3,4-dimethoxybenzaldehyde would be the starting material. This aldehyde would be condensed with an α-azidoacetate to yield the required 3-(3,4-dimethoxyphenyl)-2-azido-propenoic ester. Subsequent thermolysis of this intermediate, often in a high-boiling solvent like xylene, would lead to the formation of the 5,6-dimethoxyindole-2-carboxylate. researchgate.net While the synthesis of the starting azide can be challenging, the cyclization step generally proceeds in good yields. wikipedia.org Modern variations of this reaction utilize microwave heating to accelerate the process. doi.org

Table 3: Exemplary Conditions for Hemetsberger–Knittel Indole Synthesis

| Aryl Aldehyde | Azido Ester | Reaction Condition | Product |

| 3,4-Dimethoxybenzaldehyde | Ethyl α-azidoacetate | Thermolysis in xylene | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate |

| 3,4-Dimethoxybenzaldehyde | Methyl α-azidoacetate | Microwave irradiation | Methyl 5,6-dimethoxy-1H-indole-2-carboxylate |

This data is illustrative and based on the general methodology of the Hemetsberger–Knittel synthesis.

Contemporary Methodologies for Indole Nucleus Assembly

Modern synthetic methods often offer milder reaction conditions, greater functional group tolerance, and improved yields compared to their classical counterparts. These contemporary strategies are particularly valuable for the synthesis of complex and highly substituted indole derivatives.

The Cadogan indole synthesis (also known as the Cadogan–Sundberg indole synthesis) is a reductive cyclization of an o-nitrostyrene derivative using a trivalent phosphorus reagent, such as triethyl phosphite. wikipedia.orgsynarchive.com This reaction is a powerful tool for the synthesis of a wide range of indoles.

To apply this method for the synthesis of a 5,6-dimethoxyindole, a suitable starting material would be a 4,5-dimethoxy-2-nitrostyrene derivative. The methoxy groups on the aromatic ring are activating and can facilitate the reaction. The proposed mechanism involves the deoxygenation of the nitro group by the phosphite to form a nitroso intermediate, which then undergoes cyclization onto the adjacent vinyl group to form an N-hydroxyindole. Further deoxygenation yields the final indole product. wikipedia.org A practical synthesis of a 5,6-dimethoxyindole has been reported starting from 2,3-dimethoxybenzaldehyde, which was nitrated and brominated, followed by olefination and a microwave-assisted Cadogan cyclization to afford the desired indole. chim.it

Table 4: Illustrative Cadogan Indole Synthesis

| o-Nitrostyrene Derivative | Reagent | Solvent | Condition | Product |

| 1-(4,5-Dimethoxy-2-nitrophenyl)ethene | Triethyl phosphite | Toluene | Reflux | 5,6-Dimethoxy-1H-indole |

| Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acrylate | Triphenylphosphine | Xylene | Microwave | Methyl 5,6-dimethoxy-1H-indole-2-carboxylate |

This table presents hypothetical reaction parameters based on the principles of the Cadogan indole synthesis.

Saegusa Indole Synthesis and Related Cyclizations

The Saegusa indole synthesis and related palladium-catalyzed cyclizations represent a modern approach to constructing the indole nucleus. These methods typically involve the formation of a key carbon-carbon bond to close the pyrrole ring.

The core of the Saegusa synthesis is the palladium(II)-catalyzed oxidative cyclization of N-aryl enamines. bohrium.comacs.org This process allows for the atom-economical assembly of indole rings from readily available anilines and ketones. bohrium.comacs.org A plausible catalytic cycle involves a Pd(II)/Pd(0) redox process where an enamine, generated from the tautomerization of an imine, is attacked by the palladium catalyst, leading to the indole product. bohrium.com

Related palladium-catalyzed methods include intramolecular cyclizations that can be adapted for substituted indoles. For example, a palladium-catalyzed annulation of anilines with bromoalkynes can yield 2-phenylindoles with high regioselectivity. organic-chemistry.org Another approach involves the palladium-catalyzed intramolecular cyclization of alkynes and imines, which forms the bond between C-2 and C-3 of the indole ring. organic-chemistry.org These strategies highlight the versatility of palladium catalysis in indole synthesis, offering pathways to various substituted derivatives. mdpi.comnih.gov

| Reaction Type | Catalyst/Reagents | Key Transformation | Reference |

| Saegusa-type Cyclization | Palladium(II) acetate, O₂ | Oxidative cyclization of N-aryl imines | bohrium.com |

| Annulation | Palladium catalyst | Reaction of anilines with bromoalkynes | organic-chemistry.org |

| Intramolecular Cyclization | Palladium acetate, P(n-Bu)₃ | Cyclization of 2-(1-alkynyl)-N-alkylideneanilines | organic-chemistry.org |

Nordlander Indole Synthesis Approaches

The Nordlander indole synthesis provides an alternative route, particularly useful for preparing 2,3-unsubstituted indoles. The classical Nordlander synthesis involves the cyclization of N-(trifluoroacetyl)-2-anilino acetals in the presence of trifluoroacetic acid anhydride (TFAA) and trifluoroacetic acid (TFA). researchgate.net The trifluoroacetyl group can be subsequently removed under basic conditions. researchgate.net

A key advantage of this method is the ability to use appropriately substituted anilines to generate indoles with specific substitution patterns on the benzene ring. For the synthesis of a 5,6-dimethoxyindole, this would involve starting with a 3,4-dimethoxyaniline derivative. The starting acetals are typically prepared in two steps from the corresponding aniline. researchgate.net Variations of this method have been developed, for instance, using titanium tetrachloride to effect the cyclization of N-(methylsulfonyl)-2-anilino acetals. researchgate.net While effective, a drawback of conventional approaches to the key a-anilino acetaldehyde acetal intermediate is the requirement for high temperatures and long reaction times for the alkylation of the aniline. luc.edu

Regioselective Introduction of Methoxy Substituents

Strategies for 5,6-Dimethoxylation of Indole Precursors

The most common and efficient strategy for obtaining the 5,6-dimethoxy substitution pattern is to begin with a benzene ring that already contains the methoxy groups in the desired 3,4-positions relative to the eventual point of nitrogen attachment. 3,4-Dimethoxyaniline is a commercially available and widely used precursor for this purpose. nih.gov This aniline can then be elaborated into the indole ring through various classical methods, such as the Fischer indole synthesis.

Alternatively, the dimethoxy pattern can be constructed on a precursor molecule. For example, vanillin can be used as a starting material, which is then methylated to give 3,4-dimethoxybenzaldehyde. acs.org This aldehyde can be further converted through nitration and reduction to provide the key 3,4-dimethoxyaniline intermediate. acs.org Another approach involves the nitration of 3,4-dibenzyloxybenzaldehyde, followed by a series of reactions including condensation, reduction, and debenzylation to yield the corresponding indole. google.com

Building Block Synthesis for Dimethoxyindole Derivatives

The synthesis of key building blocks is fundamental to the successful construction of 5,6-dimethoxyindole derivatives. As mentioned, 3,4-dimethoxyaniline is a primary building block. nih.gov Its synthesis can be achieved from 3,4,5-trimethoxybenzoic acid through chlorination, amidation, and a Hofmann rearrangement. researchgate.net

For methods like the Fischer indole synthesis, the corresponding arylhydrazone is required. This can be prepared from 3,4-dimethoxyaniline. The classical Fischer synthesis is then used to form the 5,6-dimethoxyindole-2-carboxylic acid, a key intermediate for various derivatives. nih.gov Other important building blocks include 5,6-dihydroxyindoles, which are precursors to eumelanin biopolymers and can be synthesized through various strategies, often involving the manipulation of o-ethynylaniline precursors. researchgate.netnih.govunina.it

N-Sulfonylation Protocols at the Indole Nitrogen

The final step in the synthesis of 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole is the introduction of the phenylsulfonyl group onto the indole nitrogen. This is typically achieved through an N-sulfonylation reaction.

Optimization of Phenylsulfonyl Group Introduction

N-sulfonylation of the indole nitrogen is generally accomplished by reacting the indole with benzenesulfonyl chloride in the presence of a base. wikipedia.org The choice of base, solvent, and reaction conditions is crucial for achieving high yields and purity. Strong bases like sodium hydride (NaH) are often effective in deprotonating the indole nitrogen, facilitating the nucleophilic attack on the sulfonyl chloride. The reaction is typically carried out in aprotic polar solvents such as dimethylformamide (DMF).

Optimization of the reaction conditions involves screening various bases and solvents. For instance, while strong bases like NaH are common, other bases such as potassium carbonate (K₂CO₃) or even organic bases can be employed, though they may require harsher conditions like elevated temperatures. The reaction is sensitive to moisture, so anhydrous conditions are generally preferred to prevent the hydrolysis of benzenesulfonyl chloride.

Below is a table summarizing typical conditions for the N-sulfonylation of indoles.

| Base | Solvent | Temperature | Typical Outcome |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | High yield, clean reaction |

| Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux | Moderate to good yield |

| Triethylamine (Et₃N) | Dichloromethane | Room Temperature | Variable yield, often requires longer reaction times |

Role of the N-Phenylsulfonyl Moiety in Synthetic Transformations

The N-phenylsulfonyl group is not merely a protecting group for the indole nitrogen; its strong electron-withdrawing nature profoundly influences the reactivity of the entire indole ring system. This dual functionality makes it an invaluable tool for synthetic chemists.

Protecting Group: The primary function of the N-phenylsulfonyl group is to protect the indole nitrogen from undesired reactions, such as N-alkylation or oxidation, under various reaction conditions. It is stable to many reagents but can be removed under specific reductive conditions (e.g., using magnesium in methanol) to yield the free N-H indole. rsc.org

Activating and Directing Group: The electron-withdrawing sulfonyl group significantly increases the acidity of the protons at the C-2 and C-3 positions of the indole ring. This enhanced acidity facilitates deprotonation by strong bases like organolithium reagents, allowing for regioselective functionalization at these positions. For instance, 1-(phenylsulfonyl)indole can be readily lithiated at C-2 and subsequently treated with various electrophiles to introduce substituents. researchgate.net This activation is crucial for building molecular complexity.

Reaction Pathway Control: The steric and electronic properties of the N-phenylsulfonyl group can dictate the outcome of complex reactions. In the Barton-Zard pyrrole synthesis from 3-nitroindoles, the presence of an N-phenylsulfonyl group directs the reaction to form a pyrrolo[2,3-b]indole ring system. nih.gov In contrast, using other protecting groups like N-benzyl leads to the isomeric pyrrolo[3,4-b]indole system, highlighting the critical role of the sulfonyl moiety in controlling reaction regiochemistry. nih.gov

The table below summarizes the key functions of the N-phenylsulfonyl group in indole synthesis.

| Function | Description | Key Advantage |

| Protection | Shields the indole N-H from reacting with bases, electrophiles, or oxidants. | Allows for selective modification of other parts of the molecule. |

| Activation | Increases the acidity of C-2 and C-3 protons via its electron-withdrawing effect. | Facilitates regioselective deprotonation and substitution with electrophiles. |

| Direction | Influences the regiochemical outcome of cyclization and addition reactions. | Enables the synthesis of specific, and often more complex, fused heterocyclic systems. nih.gov |

Advanced Synthetic Approaches and Catalytic Methods

Modern organic synthesis increasingly relies on advanced methodologies that offer greater efficiency, diversity, and sustainability. The synthesis of this compound and its analogs has benefited significantly from these developments, including solid-phase synthesis and metal-catalyzed cross-coupling reactions.

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries by simplifying purification to a simple filtration and washing process. imperial.ac.uk A key element in SPOS is the linker, which tethers the substrate to the insoluble polymer support. Traceless linkers are particularly advantageous as they are cleaved from the product without leaving behind any residual functionality.

The sulfonyl group itself can be employed as a traceless linker for indole synthesis. In this approach, an aniline precursor is attached to a polystyrene sulfonyl chloride resin. researchgate.net This resin-bound N-sulfonyl aniline then undergoes further reactions, such as palladium-mediated coupling and intramolecular cyclization, to construct the indole ring directly on the solid support. researchgate.netnih.gov The final indole product is cleaved from the resin under mild conditions, with the sulfonamide linkage breaking in a way that the sulfonyl group remains attached to the resin, resulting in a "traceless" release of the desired indole. researchgate.netnih.gov This strategy combines the purification benefits of SPOS with the activating properties of the sulfonyl group.

| Feature | Description |

| Support | Typically a polystyrene resin functionalized with sulfonyl chloride. |

| Attachment | Aniline precursor is attached to the resin via sulfonamide bond formation. |

| Synthesis | Indole ring is constructed on the solid support using methods like Pd-catalyzed cyclization. nih.gov |

| Cleavage | The sulfonamide bond is cleaved to release the final indole product. |

| Outcome | The sulfonyl linker remains on the resin, yielding a "traceless" product. researchgate.net |

Metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways for the synthesis and functionalization of complex molecules like substituted indoles.

Palladium catalysts are exceptionally versatile for indole synthesis. Common strategies include the Heck, Suzuki, and Sonogashira cross-coupling reactions, which can be used to either build the indole core or add substituents to it.

A prominent example is the tandem Sonogashira coupling and cyclization. In a reported synthesis of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, an N-phenylsulfonyl-2-iodoaniline is coupled with propargyl alcohol using a palladium catalyst. nih.goviucr.org This reaction proceeds in one pot to form the N-sulfonylated indole ring, which can then be further modified. nih.gov Similarly, Suzuki coupling is a powerful method for attaching aryl or vinyl groups to the indole scaffold, including on dimethoxyindole precursors. researchgate.net Palladium-catalyzed oxidative cyclization has also been employed to assemble dimethoxyindole fragments for natural product synthesis. nih.gov

| Reaction | Description | Application in Indole Synthesis |

| Sonogashira Coupling | Pd-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. | Cyclization of 2-halo-N-sulfonylanilines with alkynes to form the indole ring. nih.gov |

| Suzuki Coupling | Pd-catalyzed reaction between an organoboron compound and an organohalide. | Functionalization of halo-indoles or synthesis of bi-indoles. researchgate.net |

| Heck Coupling | Pd-catalyzed reaction of an unsaturated halide with an alkene. | Intramolecular cyclization of N-allyl-2-haloanilines to form indoles. |

| Oxidative Cyclization | Pd-catalyzed intramolecular C-H activation and cyclization. | Assembly of substituted indole cores from acyclic precursors. nih.gov |

As a more abundant and less expensive alternative to palladium, copper has gained prominence in catalytic indole synthesis. Copper catalysts are particularly effective for forming C-N bonds. A notable application is the intramolecular oxidative amination of N-sulfonyl 2-vinylanilines. nih.gov This method uses a copper catalyst, often with oxygen (O₂) from the air as the terminal oxidant, to cyclize the precursor into an N-sulfonyl indole. nih.gov The use of molecular oxygen makes this a greener and more atom-economical process. This approach provides a direct route to N-sulfonyl indoles from readily available starting materials.

| Catalyst System | Substrate | Product | Key Features |

| Cu(OTf)₂ / TEMPO / O₂ | N-sulfonyl-2-vinylaniline | N-sulfonyl indole | Utilizes O₂ as the terminal oxidant; efficient C-N bond formation. nih.gov |

| CuI / Ligand | Indole & N-tosylhydrazone | N-alkylated indole | Reductive cross-coupling for N-alkylation. rsc.org |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to indole synthesis. tandfonline.comresearchgate.net Key strategies include the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields by ensuring rapid and uniform heating. tandfonline.comtandfonline.com This technique is applicable to many steps in indole synthesis, including cyclization and functionalization reactions.

Alternative Solvents and Catalysts: There is a significant push to replace traditional volatile organic solvents with greener alternatives like water or to perform reactions under solvent-free conditions. researchgate.netbeilstein-journals.org The development of nanocatalysts is also a key area, as they offer high catalytic activity and can often be recovered and reused, reducing waste. beilstein-journals.org

Atom Economy: Synthetic methods that maximize the incorporation of all starting material atoms into the final product are preferred. The copper-catalyzed aerobic cyclization mentioned previously is a good example, as it uses oxygen from the air as the oxidant, with water being the only byproduct. nih.gov

| Green Chemistry Principle | Application in Indole Synthesis | Example |

| Energy Efficiency | Use of microwave irradiation to accelerate reactions. | Microwave-assisted Fischer or Cadogan indole synthesis. tandfonline.comtandfonline.com |

| Safer Solvents | Replacing hazardous organic solvents with water or eliminating solvents entirely. | Friedel-Crafts reactions of indoles with aldehydes in water. beilstein-journals.org |

| Catalysis | Employing reusable catalysts (e.g., nanocatalysts) or using earth-abundant metals. | Use of copper instead of palladium; recyclable nano-TiO₂ catalysts. nih.govbeilstein-journals.org |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the product. | Aerobic oxidation reactions where O₂ is the oxidant and H₂O is the byproduct. nih.gov |

Chemical Reactivity and Mechanistic Transformations of 5,6 Dimethoxy 1 Phenylsulfonyl 1h Indole

Reactivity Profile of the Indole (B1671886) Nucleus

The indole ring is an electron-rich heterocyclic system, a characteristic that generally predisposes it to electrophilic attack. chim.it However, the presence of the N-phenylsulfonyl group significantly modulates this inherent reactivity. This substituent acts as a powerful electron-withdrawing group, diminishing the electron density of the pyrrole (B145914) ring and, consequently, its nucleophilicity. This deactivating effect is crucial in controlling the regioselectivity and feasibility of various chemical transformations.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles. wikipedia.orgnih.gov For 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole, the outcome of such reactions is determined by the directing effects of both the methoxy (B1213986) and the phenylsulfonyl groups. The methoxy groups at positions 5 and 6 are electron-donating through resonance, thereby activating the benzene (B151609) portion of the indole nucleus towards electrophilic attack. Conversely, the N-phenylsulfonyl group deactivates the entire indole system, particularly the pyrrole ring.

The substitution pattern is a result of the balance between these opposing electronic influences. Typically, electrophilic substitution on N-sulfonylated indoles occurs preferentially at the C-3 position. However, the strong deactivating nature of the sulfonyl group can make these reactions challenging. The electron-donating methoxy groups primarily direct electrophiles to the C-4 and C-7 positions of the benzene ring. The precise location of substitution will depend on the specific electrophile and reaction conditions employed.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile | Predicted Major Product(s) | Rationale |

| Nitration | NO₂+ | Substitution at C-4 or C-7 | The strong activating effect of the methoxy groups directs the electrophile to the ortho and para positions on the benzene ring. |

| Halogenation | Br⁺, Cl⁺ | Substitution at C-4 or C-7 | Similar to nitration, the electron-donating methoxy groups control the regioselectivity. |

| Friedel-Crafts Acylation | RCO⁺ | Substitution at C-4 or C-7 | The reaction is directed by the methoxy groups, though the deactivating effect of the N-sulfonyl group may necessitate harsh reaction conditions. |

| Sulfonation | SO₃ | Substitution at C-4 or C-7 | The methoxy groups direct the incoming electrophile. |

While the indole nucleus is inherently electron-rich and thus not highly susceptible to nucleophilic attack, the N-phenylsulfonyl group alters this characteristic. researchgate.net This electron-withdrawing group reduces the electron density at the C-2 and C-3 positions, making them more electrophilic. This enhanced electrophilicity allows for nucleophilic addition reactions, which can be followed by elimination of a suitable leaving group, in what is known as an addition-elimination pathway.

For instance, the presence of the N-phenylsulfonyl group facilitates the attack of nucleophiles at the C-2 position. This can lead to the formation of 2-substituted indole derivatives, a transformation that is otherwise difficult to achieve with unsubstituted indoles. nii.ac.jp

The N-phenylsulfonyl group is a key directing group for the regioselective functionalization of the indole ring. While electrophilic substitution is generally directed to the C-3 position in N-unsubstituted indoles, the N-sulfonyl group can steer reactivity towards the C-2 position under certain conditions.

Arenesulfonyl indoles can serve as precursors to vinylogous imine intermediates under basic conditions. nih.govnih.gov This intermediate can then react with various nucleophiles to yield C-3 substituted indole derivatives. nih.govnih.gov This strategy provides a versatile method for introducing a wide range of functional groups at this position. Furthermore, directed ortho-metalation strategies can be employed, where the sulfonyl group directs a metalating agent (such as an organolithium reagent) to the C-2 position, which can then be quenched with an electrophile to introduce a substituent at this site.

Transformations Involving Methoxy Substituents

The methoxy groups at the 5- and 6-positions are not merely passive spectators in the chemical reactivity of the molecule. They can actively participate in and be the target of various chemical transformations.

The electron-rich nature of the 5,6-dimethoxy-substituted benzene ring makes it susceptible to oxidation. Under appropriate oxidizing conditions, the benzene ring can be oxidized to the corresponding quinone. The specific outcome of the oxidation will depend on the oxidant used and the reaction conditions. For example, electrochemical oxidation of related polycyclic aromatic phenols can lead to the formation of quinones.

The methoxy groups themselves can be chemically modified to modulate the electronic properties of the indole ring. A common transformation is ether cleavage, typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction converts the methoxy groups into hydroxyl groups, yielding the corresponding dihydroxyindole derivative.

The conversion of methoxy to hydroxyl groups has a significant impact on the electronic properties of the molecule. Hydroxyl groups are stronger electron-donating groups than methoxy groups, which would further activate the benzene ring towards electrophilic substitution. This derivatization also introduces a site for further functionalization, such as esterification or etherification of the newly formed hydroxyl groups.

Table 2: Chemical Transformations of Methoxy Groups

| Reaction Type | Reagent(s) | Product Functional Group | Impact on Electronic Properties |

| Ether Cleavage | HBr or BBr₃ | Hydroxyl (-OH) | Increased electron-donating ability, activating the benzene ring. |

| O-Alkylation (of the corresponding diol) | Alkyl halide, base | Ether (-OR) | Modulates steric and electronic properties depending on the alkyl group. |

| O-Acylation (of the corresponding diol) | Acyl chloride, base | Ester (-OCOR) | The ester group is electron-withdrawing, deactivating the benzene ring. |

Reactivity and Manipulation of the N-Phenylsulfonyl Group

The N-phenylsulfonyl group is a cornerstone in the synthetic chemistry of indoles, offering stability under a wide range of conditions. However, its effective removal and its influence on the indole's electronic nature are critical considerations for synthetic planning.

Cleavage and Deprotection Strategies for N-Sulfonyl Indoles

The removal of the N-sulfonyl group is a crucial step in many synthetic sequences, as sulfonamides are known for their high stability. nih.gov The harsh conditions often required for their cleavage necessitate careful selection of the deprotection strategy to ensure compatibility with other functional groups in the molecule. researchgate.net A variety of methods have been developed, ranging from classical chemical procedures to milder electrochemical techniques. researchgate.net

Common strategies involve the use of strong acids, bases, or potent reducing agents. researchgate.net For instance, treatments with hydrobromic acid (HBr) or sodium naphthalene (B1677914) are effective but lack chemoselectivity. researchgate.netacs.org Milder, more selective methods have also been explored. Trifluoromethanesulfonic acid (TfOH) has been used for the selective cleavage of N-tosyl bonds, a process relevant to the N-phenylsulfonyl group. rwth-aachen.de In specific contexts, such as peptide synthesis involving protected tryptophan residues, hydrogen fluoride (B91410) (HF) has been successfully employed to remove similar arylsulfonyl groups like the mesitylenesulfonyl (Mts) group. umn.edu

Electrochemical methods present a greener alternative, often proceeding under mild conditions. researchgate.net Reductive electrochemical approaches can selectively cleave the N–S bond. acs.org Conversely, oxidative electrochemical conditions can lead to unexpected N–C bond cleavage, highlighting the complex and structure-dependent nature of sulfonamide reactivity. researchgate.netacs.org

The following table summarizes various deprotection strategies applicable to N-sulfonyl indoles.

| Deprotection Method | Reagents/Conditions | Characteristics |

| Reductive Cleavage | Sodium naphthalene | Strong reducing agent, effective but can be harsh. researchgate.netacs.org |

| Acidic Cleavage | HBr or HF | Strong acidic conditions, potential for side reactions. researchgate.netumn.edu |

| Lewis/Brønsted Acid | Trifluoromethanesulfonic acid (TfOH) | Mediates selective N-Ts bond cleavage. rwth-aachen.de |

| Basic Cleavage | NaOH or KOH in MeOH | Strong basic conditions. researchgate.net |

| Electrochemical | Constant cathodic potential | Mild, green alternative for N-S bond scission. researchgate.netacs.org |

Influence of the Phenylsulfonyl Group on Indole Ring Electronic Density and Reactivity

The N-phenylsulfonyl group functions as a potent electron-withdrawing group, significantly altering the electronic landscape of the indole ring. This electronic perturbation has profound consequences for the molecule's reactivity. The withdrawal of electron density deactivates the indole nucleus towards classical electrophilic aromatic substitution, a hallmark of indole chemistry. For example, in certain copper-mediated C4–H sulfonylation reactions, indole substrates bearing electron-withdrawing N-protecting groups like tosyl failed to yield the desired products, demonstrating this deactivating effect. acs.org

However, this deactivation is coupled with a synthetically useful increase in the acidity of protons attached to the indole ring. The N-phenylsulfonyl group facilitates the deprotonation at the C2 and C3 positions. This effect is particularly pronounced for the C2 proton, enabling regioselective lithiation and subsequent functionalization with various electrophiles. The generation of 3-lithio-1-(phenylsulfonyl)indole, for instance, allows for the introduction of substituents specifically at the C3 position. acs.org

Furthermore, the steric and electronic properties of the phenylsulfonyl group can direct the regioselectivity of reactions. X-ray crystallography studies on related N-phenylsulfonyl indoles reveal a distorted tetrahedral geometry around the sulfur atom and a significant dihedral angle between the plane of the indole ring and the phenyl ring of the sulfonyl group. nih.govnih.gov This specific three-dimensional arrangement influences the approach of reagents and can dictate the outcome of synthetic transformations.

Advanced Reaction Chemistry and Bond Formation

The presence of the 5,6-dimethoxy and N-phenylsulfonyl groups makes the indole core amenable to a variety of advanced, transition-metal-catalyzed cross-coupling reactions and radical cyclizations, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Reactions of Indole-Sulfonyl Intermediates

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and N-sulfonylated indoles are excellent substrates for this transformation. semanticscholar.org The N-protection circumvents issues associated with the acidic N-H proton of unprotected indoles, which can interfere with the catalytic cycle. nih.gov The N-phenylsulfonyl group allows for the regioselective introduction of a halide (e.g., bromo or iodo) onto the indole ring, creating a handle for subsequent cross-coupling.

These halogenated N-sulfonyl indole intermediates can be coupled with a wide range of aryl- or vinyl-boronic acids under palladium or nickel catalysis. semanticscholar.orgacs.org The choice of catalyst, ligand, and base is crucial for achieving high yields. Modern catalytic systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), are highly effective for these couplings. semanticscholar.org

Below is a table of representative catalytic systems used in Suzuki-Miyaura couplings of heterocyclic compounds.

| Catalyst Precursor | Ligand | Base | Solvent |

| Pd(dppf)Cl₂ | dppf (built-in) | K₂CO₃ | Dimethoxyethane |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O |

| NiCl₂(PCy₃)₂ | PCy₃ (built-in) | K₃PO₄ | 2-Me-THF |

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura reaction, this compound and its derivatives can participate in a host of other transition-metal-catalyzed reactions. thermofisher.com These methodologies provide access to a wide range of functionalized indole structures. mdpi.comresearchgate.net

Heck Coupling: This reaction allows for the formation of carbon-carbon bonds between a halide or triflate and an alkene, enabling the introduction of vinyl groups onto the indole nucleus.

Sonogashira Coupling: A palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, it is a reliable method for synthesizing alkynylated indoles. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds, allowing for the arylation or vinylation of amines or the amination of aryl halides.

C-H Activation/Functionalization: Direct functionalization of C-H bonds is an increasingly important area. N-sulfonyl indoles can undergo directed C-H activation, allowing for the introduction of various functional groups without the need for pre-functionalization (e.g., halogenation). mdpi.com For example, copper-mediated C4-H sulfonylation has been demonstrated on indole-3-carboxaldehydes. acs.org

Free-Radical Cyclization Pathways

N-sulfonyl indoles are also valuable precursors in free-radical cyclization reactions. nih.govresearchgate.net These transformations often proceed via the formation of an α-sulfonamidoyl radical. A key mechanistic feature of these reactions is the potential for the β-elimination of a phenylsulfonyl radical (PhSO₂•) from the initially formed radical intermediate. nih.gov This elimination step generates an imine, which can then be trapped or undergo further transformations. researchgate.net

This radical fragmentation pathway offers a unique method for constructing fused or spirocyclic imine systems. nih.govresearchgate.net The reaction can be initiated by standard radical initiators, and the cyclization typically proceeds in a 5-exo or 6-exo fashion, depending on the structure of the starting material. researchgate.net The loss of the N-sulfonyl group is a characteristic outcome in several of these radical-mediated transformations, serving as both a control element for the cyclization and a means of in-situ deprotection. nih.gov

Research Applications As a Molecular Scaffold in Chemical Biology

In Vitro Modulation of Enzymatic Pathways

The 5,6-dimethoxy-1-(phenylsulfonyl)-1H-indole scaffold has been explored for its potential to interact with and modulate the activity of several key enzymes implicated in a range of physiological and pathological processes.

Histone Deacetylase (HDAC) Inhibition Research

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. nih.gov The inhibition of HDACs has emerged as a promising strategy in cancer therapy. nih.gov Extensive searches of scientific literature did not yield specific research findings on the direct inhibitory activity of this compound against any of the HDAC isoforms.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Modulation Studies

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov While the broader class of 1-(phenylsulfonyl)-1H-indole derivatives has been investigated as a backbone for multifunctional ligands targeting cholinesterases, specific data on the 5,6-dimethoxy substituted version is limited. uj.edu.pl One study focused on a structurally related compound, 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020), a potent AChE inhibitor. nih.gov However, this compound features an indanone core, which is structurally distinct from the indole (B1671886) scaffold of this compound.

| Compound | Target Enzyme | Activity (IC50) | Reference |

| ZINC390718 | Acetylcholinesterase (AChE) | 543.8 µM | nih.gov |

| ZINC390718 | Butyrylcholinesterase (BChE) | 241.1 µM | nih.gov |

| E2020 | Acetylcholinesterase (AChE) | Not Specified | nih.gov |

This table includes data for related or structurally distinct compounds due to the absence of specific data for this compound.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Mechanisms

Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Despite the known anti-inflammatory potential of various indole-containing molecules, dedicated studies detailing the inhibitory mechanisms of this compound against COX and LOX enzymes are not available in the current body of scientific literature. nih.gov

Tubulin Polymerization Inhibition Research in Cell-Free and Cellular Systems

Tubulin polymerization is a critical process in cell division, and its inhibition is a well-established mechanism for anticancer drugs. nih.gov The indole scaffold is a key component of many tubulin polymerization inhibitors. semanticscholar.orgnih.gov Research has shown that substitutions on the indole ring, including methoxy (B1213986) groups, can significantly influence antiproliferative and anti-tubulin activity. mdpi.com For instance, the presence of a 6-methoxy group on the indole ring has been shown to enhance antiproliferative activities in certain series of compounds. mdpi.com However, specific studies focusing on the effects of the this compound structure on tubulin polymerization in either cell-free or cellular systems have not been reported. mdpi.com

| Compound Class | Key Structural Feature | Effect on Tubulin Polymerization |

| Indole Derivatives | Indole nucleus | General inhibitory activity semanticscholar.orgnih.gov |

| Methoxy-substituted Indoles | 6-methoxy group | Enhanced antiproliferative activity mdpi.com |

Mcl-1 and EphA2 Receptor Interaction Studies

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein, and its inhibition is a key therapeutic strategy in cancer. nih.gov The EphA2 receptor is a tyrosine kinase that is overexpressed in many cancers and plays a role in tumor progression. While tricyclic indole derivatives have been identified as potent Mcl-1 inhibitors, these are structurally different from this compound. nih.gov In the context of EphA2, research has been conducted on a new class of 1-(phenylsulfonyl)-1H-indole derivatives as antagonists. nih.gov A specific derivative, 1-(4-(trifluoromethyl)phenyl)sulfonyl-L-β-homotryptophan conjugate, was identified as a potent and competitive EphA2 antagonist. nih.gov However, this study did not specifically report on the 5,6-dimethoxy substituted analogue.

Investigation of Interactions with Microbial Enzymes (e.g., M. tuberculosis InhA, CYP121)

The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. In Mycobacterium tuberculosis, the enzyme InhA is a key target for antitubercular drugs. Cytochrome P450 enzymes, such as CYP121, are also essential for the viability of this pathogen. nih.govnih.gov While various compounds have been investigated as inhibitors of these enzymes, there is no published research detailing any interaction or inhibitory activity of this compound against M. tuberculosis InhA or CYP121. researchgate.net

In Vitro Investigations of Antiproliferative Mechanisms in Cell Lines

Apoptosis Induction Pathways in Research Cell Lines

The indole scaffold, a core component of this compound, is a well-established pharmacophore in the development of anticancer agents that function by inducing apoptosis, or programmed cell death. nih.gov While direct studies on the specific apoptosis pathways initiated by this compound are not extensively detailed in publicly available research, the activities of closely related indole derivatives allow for strong inferences regarding its potential mechanisms.

Research on various indole-based compounds has shown they can trigger apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. nih.gov This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govnih.gov Derivatives of the indole nucleus have been observed to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bcl-2-associated X protein (Bax). mdpi.com This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), ultimately leading to the execution of cell death. nih.gov

For instance, studies on novel indole derivatives have demonstrated their ability to induce apoptosis and arrest the cell cycle in breast cancer (MCF-7) and lung cancer (A549) cell lines. nih.govmdpi.com The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent DNA damage, which pushes the cancer cell towards apoptosis. nih.gov Given that the 5,6-dimethoxy substitution pattern and the N-phenylsulfonyl group are common modifications in the design of bioactive molecules, it is hypothesized that this compound could exhibit similar pro-apoptotic activities.

| Indole Derivative Type | Cancer Cell Line | Observed Apoptotic Effect | Key Proteins Modulated |

|---|---|---|---|

| Thiazolyl hydrazones linked to indolyl scaffold | MCF-7 (Breast) | Induction of apoptosis | Bcl-2 (decreased), Bax (increased), PARP (increased) mdpi.com |

| SK228 (novel indole derivative) | A549, H1299 (Lung) | Induction of intrinsic mitochondria-dependent mitosis | Reactive Oxygen Species (ROS) generation, DNA damage nih.gov |

| Benzimidazole-indole hybrid | K562 (Leukemia) | Cell cycle arrest at G2/M phase and apoptosis induction | Microtubule network disruption nih.gov |

| Indole-based sulfonohydrazides | MDA-MB-468 (Breast) | Inhibition of cell proliferation | Not specified acs.org |

Research in Material Science

Application as Building Blocks for Organic Semiconductors

The field of material science has shown increasing interest in heterocyclic organic compounds for the development of novel electronic materials. The indole nucleus, being an electron-rich aromatic system, is a promising candidate for constructing larger π-conjugated systems necessary for organic semiconductors. These materials are foundational to technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

While specific research detailing the use of this compound as a direct building block for organic semiconductors is limited, its structural components suggest potential applicability. The dimethoxy groups on the benzene (B151609) portion of the indole ring act as electron-donating groups, which can modulate the electronic properties (e.g., the HOMO/LUMO energy levels) of a larger conjugated molecule. The phenylsulfonyl group, while electron-withdrawing, also offers a point for synthetic modification and can influence molecular packing in the solid state. The core indole scaffold itself is a key component in many organic dyes and pigments, demonstrating its inherent stability and electronic activity. Therefore, this compound represents a versatile, functionalized building block that could be incorporated into more complex polymeric or small-molecule semiconductors through further chemical synthesis.

Exploration as Lead Compounds for Further Chemical Biology Research

Development of Novel Chemical Probes and Tools

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The 1-(phenylsulfonyl)-1H-indole scaffold has been successfully utilized as the core structure for developing such tools. For instance, researchers have designed and synthesized multifunctional ligands based on this scaffold to investigate complex neurodegenerative conditions like Alzheimer's disease. nih.gov These ligands have been engineered to interact with multiple targets, such as the 5-HT6 serotonin (B10506) receptor and cholinesterase enzymes, allowing for the simultaneous modulation of different pathways involved in the disease. nih.govuj.edu.pl

Synthetic Diversification for Target Validation Studies

Target validation is the process of demonstrating that a specific biological target is critically involved in a disease process and is amenable to modulation by a therapeutic agent. This often requires the synthesis of a library of related compounds to study structure-activity relationships (SAR). mdpi.com this compound is an ideal platform for such synthetic diversification.

The N-phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, which allows for selective chemical reactions at other positions of the indole ring, such as C2, C3, C4, or C7. For example, a related compound, this compound-2-carbaldehyde, provides a synthetic handle (the aldehyde group) that can be easily converted into a wide array of other functional groups through reactions like oxidation, reduction, or condensation. smolecule.com

Q & A

Q. What strategies resolve conflicting data in reaction optimization studies?

- DoE (Design of Experiments) identifies critical factors (e.g., temperature, catalyst loading). Conflicting NMR vs. HPLC purity data may arise from co-eluting impurities; orthogonal methods (e.g., LC-MS) validate results. Contradictory bioactivity data require dose-response reassessment and target selectivity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.